4,6-Bis(4-bromophenyl)pyrimidin-2-amine
Overview
Description
4,6-Bis(4-bromophenyl)pyrimidin-2-amine is a chemical compound that has garnered significant interest in scientific research due to its potential biological activity and applications. This compound is characterized by the presence of two bromophenyl groups attached to a pyrimidine ring, making it a valuable intermediate in various chemical syntheses.
Mechanism of Action
Target of Action
The primary target of 4,6-Bis(4-bromophenyl)pyrimidin-2-amine is the Cyclin-Dependent Kinase 8 (CDK-8) protein . CDK-8 is a key regulator of cell cycle progression and transcription, making it a significant target in cancer research .
Mode of Action
This compound interacts with CDK-8 by binding to its ATP pocket . This interaction inhibits the kinase activity of CDK-8, leading to changes in cell cycle progression and transcription .
Biochemical Pathways
The inhibition of CDK-8 affects various biochemical pathways. It primarily impacts the cell cycle regulation and transcription pathways, leading to downstream effects such as cell cycle arrest and altered gene expression . .
Result of Action
The inhibition of CDK-8 by this compound leads to significant molecular and cellular effects. It can cause cell cycle arrest, leading to the inhibition of cell proliferation . This makes it a potential candidate for anticancer therapeutics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Bis(4-bromophenyl)pyrimidin-2-amine typically involves the Claisen-Schmidt condensation reaction. This method includes the reaction of 4-bromobenzaldehyde with acetophenone in the presence of a base to form the intermediate chalcone, which is then cyclized to form the pyrimidine ring . The reaction conditions often involve the use of solvents such as ethanol or toluene and require precise temperature control to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for efficiency and cost-effectiveness, often incorporating automated systems for precise control of reaction parameters .
Chemical Reactions Analysis
Types of Reactions
4,6-Bis(4-bromophenyl)pyrimidin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
4,6-Bis(4-bromophenyl)pyrimidin-2-amine has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of various chemical products and materials.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
4,6-Diphenylpyrimidin-2-amine: Lacks the bromine atoms but shares the pyrimidine core.
4,4’-Dibromodiphenylamine: Contains bromine atoms but lacks the pyrimidine ring.
Uniqueness
4,6-Bis(4-bromophenyl)pyrimidin-2-amine is unique due to the presence of both bromophenyl groups and the pyrimidine ring, which confer specific chemical and biological properties. This combination allows for versatile chemical modifications and potential therapeutic applications .
Properties
IUPAC Name |
4,6-bis(4-bromophenyl)pyrimidin-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Br2N3/c17-12-5-1-10(2-6-12)14-9-15(21-16(19)20-14)11-3-7-13(18)8-4-11/h1-9H,(H2,19,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OARZQOWZGNPJHN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=NC(=N2)N)C3=CC=C(C=C3)Br)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Br2N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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